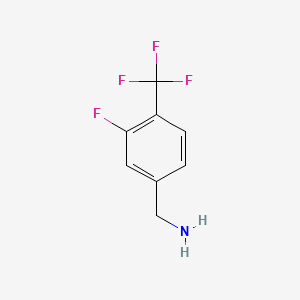

3-Fluoro-4-(trifluoromethyl)benzylamine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWYEOHNURYGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372148 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235106-09-9 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-(trifluoromethyl)benzylamine is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzyl ring, imparts specific physicochemical characteristics that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of these fluorinated moieties can profoundly influence a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates its role as a valuable building block in pharmaceutical research.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development, particularly in the pharmaceutical industry where these parameters govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The available quantitative data for this compound is summarized below.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₇F₄N | [1][2] |

| Molecular Weight | 193.14 g/mol | [1][2] |

| CAS Number | 235106-09-9 | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| SMILES String | NCc1ccc(c(F)c1)C(F)(F)F | [1][2] |

| InChI Key | XYWYEOHNURYGGP-UHFFFAOYSA-N | [1][2] |

Role in Medicinal Chemistry and Drug Design

The presence of fluorine and trifluoromethyl (-CF₃) groups in this compound makes it a highly valuable building block in drug design. The incorporation of these moieties into a drug candidate can offer several advantages:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable hydrogen atom with a fluorine or a trifluoromethyl group can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.

-

Increased Lipophilicity : The trifluoromethyl group is significantly more lipophilic than a methyl or hydrogen group. This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.

-

Modulation of pKa : The strong electron-withdrawing nature of both fluorine and the -CF₃ group can lower the pKa of nearby basic functional groups, such as the amine in this compound. This modulation can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target at physiological pH.

-

Improved Binding Affinity : Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency and selectivity of a drug.

The trifluoromethyl group, in particular, is often used as a bioisostere for other chemical groups, helping to fine-tune the steric and electronic properties of a molecule to achieve optimal pharmacological activity.

Experimental Protocols for Physicochemical Characterization

For researchers aiming to experimentally determine the physicochemical properties of this compound or its derivatives, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

-

Method : The capillary melting point method is standard. A small, powdered sample is packed into a thin-walled capillary tube, which is then placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded.

pKa Determination

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different pH values.

-

Method : Potentiometric titration is a common and accurate method. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH meter as the titrant is added. The pKa can be determined from the midpoint of the resulting titration curve.

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's absorption and bioavailability.

-

Method : The shake-flask method (OECD Guideline 105) is considered the gold standard. An excess amount of the solid compound is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the compound in the resulting saturated solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Visualizations

To better illustrate the context and processes involved in the study of this compound, the following diagrams are provided.

References

3-Fluoro-4-(trifluoromethyl)benzylamine CAS number and properties

CAS Number: 235106-09-9

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)benzylamine, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's physicochemical properties, safety and handling protocols, a proposed synthesis pathway with a detailed experimental protocol, and its applications as a versatile chemical building block. This guide is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, with the CAS number 235106-09-9, is an aromatic amine that incorporates both a fluorine atom and a trifluoromethyl group on the benzene ring. The presence of these fluorine-containing moieties imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and agrochemicals. The strategic introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's biological activity, binding affinity, and pharmacokinetic profile. This guide summarizes the known properties and outlines a practical synthesis route for this important intermediate.

Physicochemical Properties

The properties of this compound are summarized in the table below. The compound is described as both a solid and a clear yellow to light yellow liquid, which may depend on its purity.[1]

| Property | Value | Reference(s) |

| CAS Number | 235106-09-9 | [1] |

| Molecular Formula | C₈H₇F₄N | |

| Molecular Weight | 193.14 g/mol | [1] |

| Physical Form | Solid / Clear yellow to light yellow liquid | [1] |

| Boiling Point | 195.1 °C (Predicted) | [2] |

| Density | 1.312 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.453 (Predicted) | [2] |

| Flash Point | 85 °C | [3] |

| InChI Key | XYWYEOHNURYGGP-UHFFFAOYSA-N | [1] |

| SMILES | NCc1ccc(c(F)c1)C(F)(F)F | [1] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | [3] |

| GHS Pictogram | GHS05 (Corrosive) | [3] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [3] |

| Storage | Keep in a dark place. Sealed in dry, 2-8°C. | [2] |

| Transport Information | UN 2735, Class 8, Packing Group III | [3] |

Synthesis Pathway and Experimental Protocols

Proposed Synthesis Pathway

The overall proposed pathway begins with ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and cyanation to yield the key nitrile intermediate, which is then reduced to the target benzylamine.

Experimental Protocol: Reduction of 3-Fluoro-4-(trifluoromethyl)benzonitrile

This protocol is adapted from standard procedures for the reduction of aryl nitriles using lithium aluminum hydride (LiAlH₄).[5]

Materials:

-

3-Fluoro-4-(trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with lithium aluminum hydride (1.2 eq) suspended in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere.

-

Addition of Nitrile: A solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Fieser method): The flask is cooled to 0°C in an ice bath. The reaction is cautiously quenched by the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.[6]

-

Isolation: The resulting granular precipitate (aluminum salts) is removed by vacuum filtration, and the filter cake is washed thoroughly with diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The amine functional group serves as a key handle for a variety of chemical transformations, including:

-

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides, a common linkage in biologically active molecules.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

N-Arylation/N-Alkylation: Formation of carbon-nitrogen bonds to introduce the fluorinated benzyl moiety into heterocyclic systems or other scaffolds.

The trifluoromethyl group and the fluorine atom on the aromatic ring can significantly enhance the pharmacological profile of a drug candidate by improving metabolic stability, binding affinity, and cell membrane permeability.[7][8] While specific examples of marketed drugs containing this exact fragment are not prominent, it represents a key structural motif explored in the discovery phase for various therapeutic targets.

Conclusion

This compound is a key synthetic intermediate with desirable properties for applications in medicinal chemistry and materials science. This guide provides essential data on its properties and safety, alongside a detailed, practical protocol for its synthesis via the reduction of its nitrile precursor. The information and procedures outlined herein are intended to support researchers in the safe and efficient utilization of this versatile fluorinated building block for the development of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Workup [chem.rochester.edu]

- 7. jelsciences.com [jelsciences.com]

- 8. 3-Fluoro-4-(trifluoromethoxy)benzonitrile [myskinrecipes.com]

Spectroscopic Characterization of 3-Fluoro-4-(trifluoromethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-(trifluoromethyl)benzylamine. Due to the limited availability of experimental data for this specific isomer, this document presents predicted mass spectrometry data for the target compound and detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the closely related and commercially available isomer, 4-Fluoro-3-(trifluoromethyl)benzylamine, as a reference. This information is crucial for the synthesis, identification, and quality control of these compounds in research and drug development.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data. It is important to note that while the mass spectrometry data for this compound is predicted, the NMR and IR data are for the isomer 4-Fluoro-3-(trifluoromethyl)benzylamine and should be used as a comparative reference.

Mass Spectrometry (MS) Data for this compound (Predicted)

| Adduct | Predicted m/z |

| [M+H]⁺ | 194.05875 |

| [M+Na]⁺ | 216.04069 |

| [M-H]⁻ | 192.04419 |

| [M+NH₄]⁺ | 211.08529 |

| [M+K]⁺ | 232.01463 |

| [M]⁺ | 193.05092 |

Data sourced from PubChemLite.[1]

Nuclear Magnetic Resonance (NMR) Data for 4-Fluoro-3-(trifluoromethyl)benzylamine

¹H NMR (Proton NMR)

No publicly available experimental ¹H NMR data was found for 4-Fluoro-3-(trifluoromethyl)benzylamine. The following is a predicted spectrum based on standard chemical shift values and coupling constants for similar structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | dd | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~3.9 | s | 2H | CH₂ |

| ~1.6 | br s | 2H | NH₂ |

¹³C NMR (Carbon-13 NMR)

No publicly available experimental ¹³C NMR data was found for 4-Fluoro-3-(trifluoromethyl)benzylamine.

¹⁹F NMR (Fluorine-19 NMR)

No publicly available experimental ¹⁹F NMR data was found for 4-Fluoro-3-(trifluoromethyl)benzylamine.

Infrared (IR) Spectroscopy Data for 4-Fluoro-3-(trifluoromethyl)benzylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3280 | Medium, Broad | N-H stretch (amine) |

| 3080 - 3010 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | C=C stretch (aromatic) |

| 1490 - 1450 | Medium | C=C stretch (aromatic) |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| 1250 - 1020 | Strong | C-N stretch |

| 850 - 750 | Strong | C-H bend (out-of-plane) |

Data is based on typical vibrational modes for similar functional groups and information from the NIST WebBook for 4-Fluoro-3-(trifluoromethyl)benzylamine.[2]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory techniques and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to approximately 16 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Set the spectral width to a range appropriate for trifluoromethyl groups (e.g., around -60 to -80 ppm relative to CFCl₃).

-

Proton decoupling may be applied to simplify the spectrum.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

-

For solids (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap).

-

-

Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure. For HRMS data, calculate the elemental composition to confirm the molecular formula.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a substituted benzylamine derivative like this compound.

References

The Trifluoromethyl Group on the Aromatic Ring: A Technical Guide to Reactivity and Stability for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, owing to its profound impact on the physicochemical and pharmacokinetic properties of drug candidates. Its introduction onto an aromatic ring can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This technical guide provides an in-depth exploration of the reactivity and stability of the trifluoromethyl group on an aromatic nucleus, offering a comprehensive resource for researchers in drug discovery and development. We will delve into the fundamental physicochemical properties, reactivity in key chemical transformations, synthetic methodologies, and the all-important aspect of metabolic stability, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties of the Trifluoromethyl Group

The trifluoromethyl group exerts a powerful influence on the electronic and physical properties of an aromatic ring. It is a strongly electron-withdrawing group, primarily through a negative inductive effect, which significantly impacts the electron density of the aromatic system.[3][4] This electronic perturbation, combined with its unique steric and lipophilic character, underpins its utility in drug design. A summary of key quantitative data is presented in Table 1.

| Property | Value/Observation | Significance in Drug Discovery |

| Hammett Constants | σ_meta_ = 0.43 - 0.52, σ_para_ = 0.54 - 0.612 | Quantifies the strong electron-withdrawing nature, impacting pKa and reactivity.[4][5] |

| Lipophilicity (Hansch π value) | +0.88 to +1.16 | Increases lipophilicity, which can enhance membrane permeability and bioavailability.[1] |

| Calculated logP | Toluene: 2.73, Trifluoromethylbenzene: 2.86 | The CF3 group is more lipophilic than a methyl group. |

| Bond Dissociation Energy (C-F) | ~116 kcal/mol | Contributes to high thermal and metabolic stability. |

| Van der Waals Radius | Larger than hydrogen, similar to chlorine | Can act as a bioisostere for other groups, influencing steric interactions with target proteins. |

Reactivity of the Aromatic Ring

The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[3][6] Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly when other activating groups are present.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group significantly slows down the rate of EAS compared to benzene. For instance, the relative rate of nitration for trifluoromethylbenzene is approximately 2.5 x 10^-5 times that of benzene.[6] The deactivating effect is due to the destabilization of the positively charged Wheland intermediate (arenium ion) formed during the reaction. The meta directing effect arises because the positive charge in the ortho and para transition states would be adjacent to the electron-withdrawing CF3 group, which is highly unfavorable.[7][8]

Figure 1: Electrophilic aromatic substitution on trifluoromethylbenzene.

Nucleophilic Aromatic Substitution (SNAr)

While less common, the trifluoromethyl group can facilitate SNAr, especially when positioned ortho or para to a good leaving group and in the presence of other electron-withdrawing groups.[9][10][11] The CF3 group helps to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Synthesis of Trifluoromethylated Arenes

The introduction of a trifluoromethyl group onto an aromatic ring is a critical transformation in medicinal chemistry. Several methods have been developed, each with its own advantages and limitations.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. homepages.bluffton.edu [homepages.bluffton.edu]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]

- 10. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-Fluoro-4-(trifluoromethyl)benzylamine, a key building block in the development of various pharmaceutical compounds. The information presented herein is intended to equip researchers and chemists with detailed methodologies, quantitative data, and a clear understanding of the chemical pathways involved.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct synthetic pathways. This guide details three primary routes, each commencing from a different commercially available starting material:

-

Route 1: Multi-step Synthesis from 2-Fluorobenzotrifluoride. This pathway involves a five-step sequence to first construct the key intermediate, 3-Fluoro-4-(trifluoromethyl)benzonitrile, which is subsequently reduced to the target benzylamine.

-

Route 2: Amination of 3-Fluoro-4-(trifluoromethyl)benzyl Bromide. This approach offers a more direct conversion to the final product through nucleophilic substitution of the benzylic bromide.

-

Route 3: Reductive Amination of 3-Fluoro-4-(trifluoromethyl)benzaldehyde. This widely used method in medicinal chemistry allows for the direct formation of the benzylamine from the corresponding aldehyde.

Each route is presented with detailed experimental protocols, supported by quantitative data where available, and illustrated with clear workflow diagrams to facilitate practical application in a laboratory setting.

Route 1: Synthesis via 3-Fluoro-4-(trifluoromethyl)benzonitrile Intermediate

This route begins with 2-fluorobenzotrifluoride and proceeds through a series of transformations to yield the target benzylamine. The key intermediate in this pathway is 3-Fluoro-4-(trifluoromethyl)benzonitrile.

Signaling Pathway Diagram

Caption: Synthetic pathway from 2-Fluorobenzotrifluoride.

Experimental Protocols

Step 1: Nitration of 2-Fluorobenzotrifluoride

-

Reaction: 2-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-Fluoro-4-nitrobenzotrifluoride.

-

Protocol: To a stirred mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) cooled to 0-5 °C, 2-fluorobenzotrifluoride (1.0 eq) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then carefully poured onto crushed ice, and the precipitated product is filtered, washed with water until neutral, and dried.

| Reactant/Reagent | Molar Ratio |

| 2-Fluorobenzotrifluoride | 1.0 |

| Fuming Nitric Acid | 1.1 |

| Concentrated Sulfuric Acid | 2.0 |

Step 2: Reduction of 3-Fluoro-4-nitrobenzotrifluoride

-

Reaction: The nitro group of 3-Fluoro-4-nitrobenzotrifluoride is reduced to an amino group to form 3-Fluoro-4-aminobenzotrifluoride.

-

Protocol: A mixture of 3-Fluoro-4-nitrobenzotrifluoride (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.2 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.[1]

| Reactant/Reagent | Molar Ratio |

| 3-Fluoro-4-nitrobenzotrifluoride | 1.0 |

| Iron Powder | 3.0 |

| Ammonium Chloride | 0.2 |

Step 3: Bromination of 3-Fluoro-4-aminobenzotrifluoride

-

Reaction: Bromination of 3-Fluoro-4-aminobenzotrifluoride at the position ortho to the amino group yields 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline.

-

Protocol: To a solution of 3-Fluoro-4-aminobenzotrifluoride (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0-5 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to afford the product.

| Reactant/Reagent | Molar Ratio |

| 3-Fluoro-4-aminobenzotrifluoride | 1.0 |

| N-Bromosuccinimide (NBS) | 1.05 |

Step 4: Diazotization and Sandmeyer Reaction

-

Reaction: The amino group of 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline is converted to a diazonium salt, which is subsequently replaced by a hydrogen atom in a Sandmeyer-type reaction to give 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene.

-

Protocol: 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline (1.0 eq) is dissolved in a mixture of an alcohol (e.g., ethanol) and sulfuric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise. The mixture is stirred at this temperature for 30 minutes. The diazonium salt solution is then slowly added to a refluxing solution of a reducing agent like hypophosphorous acid or ethanol to effect the deamination. After cooling, the mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 5: Cyanation of 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene

-

Reaction: The bromo substituent is replaced with a cyano group using a cyanide source, typically in a palladium-catalyzed reaction, to yield 3-Fluoro-4-(trifluoromethyl)benzonitrile.

-

Protocol: A mixture of 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a polar aprotic solvent like DMF is heated at 80-100 °C under an inert atmosphere for several hours. The reaction is monitored by GC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or distillation.

Step 6: Reduction of 3-Fluoro-4-(trifluoromethyl)benzonitrile

-

Reaction: The nitrile group is reduced to a primary amine to afford the final product, this compound.

-

Protocol (using Lithium Aluminum Hydride): To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF at 0 °C, a solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile (1.0 eq) in THF is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed for 2-4 hours. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the benzylamine.[2][3][4][5]

| Reactant/Reagent | Molar Ratio |

| 3-Fluoro-4-(trifluoromethyl)benzonitrile | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 |

Route 2: Amination of 3-Fluoro-4-(trifluoromethyl)benzyl Bromide

This route provides a more direct synthesis of the target compound from the corresponding benzyl bromide.

Experimental Workflow Diagram

Caption: Amination of 3-Fluoro-4-(trifluoromethyl)benzyl Bromide.

Experimental Protocols

Method A: Direct Amination with Ammonia

-

Reaction: 3-Fluoro-4-(trifluoromethyl)benzyl bromide is reacted with ammonia to directly form the primary amine.

-

Protocol: A solution of 3-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent (e.g., methanol, THF) is saturated with ammonia gas at 0 °C in a sealed pressure vessel. The mixture is then stirred at room temperature or heated for several hours. The solvent and excess ammonia are removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove ammonium bromide. The organic layer is dried and concentrated to yield the product.

Method B: Azide Formation followed by Reduction

-

Reaction: A two-step process involving the formation of an intermediate benzyl azide, which is then reduced to the primary amine.

-

Protocol:

-

Azide Formation: To a solution of 3-Fluoro-4-(trifluoromethyl)benzyl bromide (1.0 eq) in a solvent like DMF or acetone, sodium azide (1.1-1.5 eq) is added.[6][7] The mixture is stirred at room temperature for 12-24 hours. The reaction mixture is then poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried, and concentrated to give the crude 3-Fluoro-4-(trifluoromethyl)benzyl azide.[8]

-

Reduction of Azide: The crude benzyl azide is dissolved in a suitable solvent (e.g., methanol, THF) and reduced to the amine. This can be achieved by catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent such as lithium aluminum hydride or triphenylphosphine/water.

-

| Reactant/Reagent | Molar Ratio (Azide Formation) |

| 3-Fluoro-4-(trifluoromethyl)benzyl Bromide | 1.0 |

| Sodium Azide | 1.1 - 1.5 |

Route 3: Reductive Amination of 3-Fluoro-4-(trifluoromethyl)benzaldehyde

This route is a one-pot procedure that is highly favored in modern organic synthesis for its efficiency.

Logical Relationship Diagram

Caption: Reductive amination of 3-Fluoro-4-(trifluoromethyl)benzaldehyde.

Experimental Protocol

-

Reaction: 3-Fluoro-4-(trifluoromethyl)benzaldehyde is reacted with an ammonia source to form an imine in situ, which is then immediately reduced to the target benzylamine.

-

Protocol: To a solution of 3-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) and a large excess of an ammonia source such as ammonium acetate (e.g., 10 eq) in a solvent like methanol, a reducing agent is added.[9] Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is a common choice as it is stable in mildly acidic conditions and selectively reduces the imine in the presence of the aldehyde.[10][11][12][13][14] The reaction is stirred at room temperature for 12-24 hours. The solvent is then removed, and the residue is partitioned between an organic solvent and aqueous base (e.g., NaHCO₃). The organic layer is washed with brine, dried, and concentrated to give the product, which can be purified by chromatography if necessary.[15][16]

| Reactant/Reagent | Molar Ratio |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | 1.0 |

| Ammonium Acetate | ~10 |

| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 |

Data Summary

| Starting Material | Synthetic Route | Key Intermediates | Typical Reagents | Advantages | Disadvantages |

| 2-Fluorobenzotrifluoride | Multi-step Synthesis | 3-Fluoro-4-(trifluoromethyl)benzonitrile | HNO₃/H₂SO₄, Fe/NH₄Cl, NBS, NaNO₂, Zn(CN)₂/Pd cat., LiAlH₄ | Utilizes readily available starting material. | Long synthetic sequence, potentially lower overall yield. |

| 3-Fluoro-4-(trifluoromethyl)benzyl Bromide | Amination | (Benzyl azide if using two-step method) | NH₃, NaN₃/H₂/Pd/C | Shorter route to the final product. | Benzyl bromide may be a lachrymator and require careful handling. |

| 3-Fluoro-4-(trifluoromethyl)benzaldehyde | Reductive Amination | (Imine, in situ) | NH₄OAc, NaBH₃CN | One-pot procedure, high efficiency. | Aldehyde may be prone to oxidation or side reactions. |

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway will depend on factors such as the availability and cost of starting materials, scalability, and the specific requirements of the research or development program. The protocols and data presented in this guide are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries, enabling the efficient and reliable production of this important synthetic intermediate.

References

- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 2. cdn.mediavalet.com [cdn.mediavalet.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. rsc.org [rsc.org]

- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. interchim.fr [interchim.fr]

- 12. Sodium cyanoborohydride [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scispace.com [scispace.com]

- 16. reddit.com [reddit.com]

The Strategic Incorporation of Fluorinated Benzylamines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide delves into the specific application of fluorinated benzylamines in drug discovery, a chemical scaffold of significant interest due to its prevalence in biologically active compounds. We will explore the profound impact of fluorination on key drug attributes, including metabolic stability, target affinity, and central nervous system (CNS) penetration. This guide will provide an in-depth analysis of the synthesis, biological evaluation, and potential therapeutic applications of this important class of molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction: The Fluorine Advantage in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it an invaluable tool in drug design. Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), yet its strong electron-withdrawing nature can significantly alter the electronic properties of a molecule.[1] The strategic incorporation of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can increase the half-life and oral bioavailability of a drug.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[3]

-

Modulation of pKa: The introduction of fluorine near a basic amine, such as in benzylamine, can lower its pKa. This can be advantageous for improving cell permeability and reducing off-target interactions.

-

Improved CNS Penetration: The increased lipophilicity imparted by fluorine can facilitate the passage of molecules across the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[4]

Benzylamine derivatives are a common motif in a wide range of pharmaceuticals, including antidepressants, antihypertensives, and anticancer agents. The addition of fluorine to this scaffold has proven to be a successful strategy for optimizing drug candidates.

Quantitative Analysis of Fluorinated Benzylamines and Related Compounds as Enzyme Inhibitors

The impact of fluorination on the biological activity of benzylamine derivatives is most clearly demonstrated through quantitative structure-activity relationship (SAR) studies. A primary target for fluorinated benzylamines has been monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine and a key target in the treatment of Parkinson's disease.[5]

Table 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition by Fluorinated Benzylamine-Sulfonamide Derivatives

| Compound ID | Structure | MAO-B IC50 (µM)[5] |

| BB-4h | 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide | 2.95 ± 0.09 |

| 4i | N-(4-fluorobenzyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide | 0.041 ± 0.001 |

| 4t | N-(4-fluorobenzyl)-4-methoxy-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzenesulfonamide | 0.065 ± 0.002 |

Data from Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[5]

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibition by Fluorobenzyloxy Chalcone Derivatives

| Compound ID | MAO-A IC50 (µM)[2] | MAO-B IC50 (µM)[2] | Selectivity Index (MAO-A/MAO-B)[2] | MAO-B Ki (µM)[2] |

| FBZ6 | >40 | 0.023 ± 0.001 | >1739.13 | 0.015 ± 0.003 |

| FBZ13 | >40 | 0.0053 ± 0.0020 | >7547.17 | 0.0021 ± 0.0013 |

| Safinamide | >40 | 0.021 ± 0.001 | >1904 | - |

| Pargyline | 2.403 ± 0.358 | 0.14 ± 0.01 | 17.16 | - |

| Toloxatone | 1.245 ± 0.233 | >40 | >32.13 | - |

| Clorgyline | 0.013 ± 0.008 | 1.853 ± 0.112 | 0.007 | - |

Data from Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.[2]

These tables clearly illustrate the high potency and selectivity for MAO-B that can be achieved with fluorinated benzylamine and related structures. The sub-micromolar IC50 values highlight the potential of these compounds as effective enzyme inhibitors.

Experimental Protocols

Synthesis of 4-Fluorobenzylamine

This protocol describes a common method for the synthesis of 4-fluorobenzylamine from 4-fluorobenzaldehyde via reductive amination.

Materials:

-

4-Fluorobenzaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 4-fluorobenzylamine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against human MAO-B using a fluorometric assay.[6][7]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., Benzylamine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

-

Prepare working solutions of MAO-B enzyme, HRP, Amplex Red, and the MAO-B substrate in the assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Test compound solution (or DMSO for control wells)

-

MAO-B enzyme solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the MAO-B substrate solution to each well.

-

Immediately begin monitoring the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) at regular intervals for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizing the Mechanism of Action

Understanding the interaction of fluorinated benzylamines with their biological targets is crucial for rational drug design. Graphviz can be used to create clear diagrams of these interactions.

Monoamine Oxidase B Catalysis and Inhibition

The following DOT script generates a diagram illustrating the catalytic cycle of MAO-B and the mechanism of competitive inhibition by a fluorinated benzylamine.

Caption: MAO-B catalytic cycle and competitive inhibition.

Experimental Workflow for Inhibitor Screening

The following DOT script outlines the general workflow for screening potential fluorinated benzylamine inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. forum.graphviz.org [forum.graphviz.org]

- 5. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This is not a random or trial-and-error process, but a strategic imperative driven by fluorine's unique and powerful effects on a molecule's physicochemical and pharmacokinetic properties. Its small size, high electronegativity, and the strength of the carbon-fluorine bond provide medicinal chemists with a versatile tool to address common challenges in drug development, such as metabolic instability, poor binding affinity, and suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-depth exploration of the multifaceted role of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in harnessing the full potential of this remarkable element.

The Unique Physicochemical Properties of Fluorine

Fluorine's influence in medicinal chemistry stems from its distinct atomic properties. It is the most electronegative element, leading to a highly polarized and strong carbon-fluorine (C-F) bond (bond energy ~472 kJ/mol).[1] This bond is significantly stronger than a typical carbon-hydrogen (C-H) bond, rendering it more resistant to metabolic cleavage.[1] Despite its high electronegativity, fluorine is a relatively small atom with a van der Waals radius of 1.47 Å, only slightly larger than that of hydrogen (1.20 Å).[2] This allows for the isosteric replacement of hydrogen with fluorine with minimal steric perturbation, a strategy often employed in drug design.[2]

The Multifaceted Impact of Fluorine on Drug Properties

The strategic placement of fluorine atoms within a drug molecule can profoundly and predictably alter its biological and pharmacological profile. The following sections delve into the key areas where fluorination exerts its most significant influence.

Enhancing Metabolic Stability

One of the most valuable applications of fluorine in drug design is to block metabolic "soft spots" – positions on a molecule that are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] By replacing a hydrogen atom at a metabolically labile site with a fluorine atom, the metabolic stability of the compound can be significantly increased, leading to a longer in vivo half-life and improved bioavailability.[1][4]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Drug Analogues

| Compound Pair | Target | Non-Fluorinated Analogue (t½, min) | Fluorinated Analogue (t½, min) | Fold Improvement | Reference |

| Isoquinoline-based PARP Inhibitors | PARP1/2 | Not Reported | Not Reported | - | [5] |

| Fluorinated Quinolones | Bacterial Gyrase | (Varies by compound) | (Varies by compound) | (Varies) | [4] |

| Ezetimibe Analogue (SCH 48461) | Cholesterol Absorption | Susceptible to oxidation at multiple sites | Fluorination improves metabolic stability | Not Quantified | [6] |

Note: Direct head-to-head in vitro metabolic stability data (t½) is often not published in a comparative format. The table reflects the qualitative and sometimes quantitative descriptions of improved metabolic stability found in the literature.

Modulating Binding Affinity and Potency

The introduction of fluorine can enhance a drug's binding affinity for its target protein through several mechanisms. The strong negative electrostatic potential of fluorine can lead to favorable interactions with electron-deficient regions or hydrogen bond donors in the protein's binding pocket.[7] Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of neighboring functional groups, thereby modulating their interactions with the target.[6]

Table 2: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Inhibitors

| Inhibitor Class | Target Enzyme | Non-Fluorinated Counterpart (IC50/Ki) | Fluorinated Inhibitor (IC50/Ki) | Reference |

| Peptidyl Ketone | Caspase-3 | Not specified as active | 30 nM (IC50) | [8] |

| Isatin Derivative | Caspase-3 | (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin (Not specified) | 2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue (4.79 nM, IC50) | [8] |

| 5-Phenylpyrazine Derivatives | Kinase | Not provided | Potent activity observed with fluorination | [9] |

| Histone Deacetylase Inhibitors | HDAC1 | - | Fluorinated homologs more potent than non-fluorinated ethyl congeners | [10] |

| Levofloxacin Analogues | Bacterial Gyrase | - | Synthesis and testing of non-fluorinated analogues performed | [11] |

Influencing Lipophilicity (LogP)

The effect of fluorination on a molecule's lipophilicity (logP) is highly context-dependent. While the substitution of hydrogen with a single fluorine atom on an aromatic ring generally increases lipophilicity, polyfluorination or fluorination of aliphatic chains can lead to a decrease in lipophilicity.[5][12] This ability to fine-tune logP is crucial for optimizing a drug's solubility, membrane permeability, and overall ADME profile.[13]

Table 3: Comparative Lipophilicity (logP) of Fluorinated vs. Non-Fluorinated Compounds

| Compound Series | Non-Fluorinated Analogue (logP) | Fluorinated Analogue (logP) | Change in logP | Reference |

| Saturated Nitrogen-Containing Heterocycles | Varies | Varies | Dependent on number and position of F atoms | [14] |

| Selectively Fluorinated Phenylcyclohexanes | 16: Not specified | 17 (fluorinated): Lower logP | Decrease | [15] |

| Saturated Fluorine-Containing Derivatives | Varies | Varies | Machine learning models developed for prediction | [16][17][18] |

Altering Acidity/Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][6] This modulation of a molecule's ionization state at physiological pH can have a profound impact on its solubility, cell permeability, and binding to its biological target. For instance, reducing the basicity of an amine can improve its oral absorption.[6]

Table 4: Impact of Fluorination on pKa

| Compound Series | Non-Fluorinated Analogue (pKa) | Fluorinated Analogue (pKa) | Change in pKa | Reference |

| Saturated Nitrogen-Containing Heterocycles | Varies | Varies | Dependent on distance of F from protonation center | [14] |

| Saturated Fluorine-Containing Derivatives | Varies | Varies | Machine learning models developed for prediction | [16][17][18] |

| Isoquinoline-based PARP Inhibitors | 1a (H): 6.8 (Predicted) | 1b (7-F): 6.5 (Predicted) | -0.3 | [5] |

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, this section provides detailed methodologies for the key experiments cited in this guide.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).[13][19][20]

Materials:

-

n-Octanol (pre-saturated with water or buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the aqueous buffer in a separation funnel. Shake vigorously for 24 hours and then allow the phases to separate completely.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: In a vial, add a known volume of the pre-saturated aqueous buffer and a known volume of the pre-saturated n-octanol. Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial tightly and shake it for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a validated analytical method.

-

Calculation: The logP is calculated using the following formula: logP = log10 ([Compound]octanol / [Compound]aqueous)

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[21][22][23]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

A series of buffers covering a wide pH range (e.g., pH 1 to 13)

-

Test compound

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or water).

-

Preparation of Solutions at Different pH: Prepare a series of solutions by diluting an aliquot of the stock solution into buffers of varying pH. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH.

-

Spectral Acquisition: For each solution, record the UV-Vis absorption spectrum over a relevant wavelength range.

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated (acidic) and fully deprotonated (basic) forms of the compound.

-

Plot the absorbance at a selected wavelength against the pH.

-

The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present: pKa = pH + log ([protonated form]/[deprotonated form])

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is widely used to assess the susceptibility of a compound to metabolism by phase I enzymes, primarily CYPs.[24][25][26][27][28]

Materials:

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound and positive control compounds (e.g., midazolam, dextromethorphan)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing the liver microsomes and phosphate buffer.

-

Compound Addition: Add the test compound and positive controls to the incubation mixture at a final concentration typically below the expected Km (e.g., 1 µM).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (Clint) can also be calculated.

-

Visualizing the Role of Fluorine in Drug Design

The following diagrams, generated using the DOT language for Graphviz, illustrate the strategic considerations and workflows involving fluorine in medicinal chemistry.

Caption: A simplified workflow illustrating the integration of fluorine substitution within the lead optimization phase of drug discovery.

Caption: A diagram illustrating the multifaceted effects of fluorine substitution on key drug properties.

Conclusion

The strategic incorporation of fluorine is an indispensable tool in modern drug discovery, offering a powerful means to overcome numerous challenges encountered during lead optimization. By judiciously leveraging the unique properties of fluorine, medicinal chemists can enhance metabolic stability, modulate binding affinity, and fine-tune the physicochemical properties of drug candidates to achieve a more favorable pharmacokinetic and pharmacodynamic profile. The quantitative data, detailed experimental protocols, and illustrative workflows provided in this technical guide are intended to empower researchers to make more informed and strategic decisions in the design and development of the next generation of innovative therapeutics. The continued exploration of novel fluorination methodologies and a deeper understanding of the nuanced effects of fluorine will undoubtedly continue to expand its already significant impact on medicine.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological testing of non-fluorinated analogues of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. LogP / LogD shake-flask method [protocols.io]

- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmaguru.co [pharmaguru.co]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scribd.com [scribd.com]

- 24. mercell.com [mercell.com]

- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Derivatives from 3-Fluoro-4-(trifluoromethyl)benzylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives from the versatile building block, 3-Fluoro-4-(trifluoromethyl)benzylamine. The methodologies outlined below focus on common and synthetically important transformations including amide bond formation, urea synthesis, sulfonamide formation, and reductive amination. These derivatives are of significant interest in medicinal chemistry due to the potential for the fluorinated benzylamine moiety to impart favorable pharmacological properties.[1]

Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in drug discovery. The following protocols describe the coupling of this compound with carboxylic acids using standard coupling agents.

Protocol: Amide Coupling using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond.[2]

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM.

-

Add this compound (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 eq) followed by EDC·HCl (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Amide Synthesis

| Entry | Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |

| 1 | Acetic Acid | N-(3-Fluoro-4-(trifluoromethyl)benzyl)acetamide | 12 | 90 |

| 2 | Benzoic Acid | N-(3-Fluoro-4-(trifluoromethyl)benzyl)benzamide | 16 | 85 |

| 3 | 4-Chlorobenzoic Acid | 4-Chloro-N-(3-Fluoro-4-(trifluoromethyl)benzyl)benzamide | 16 | 88 |

| 4 | Cyclohexanecarboxylic acid | N-(3-Fluoro-4-(trifluoromethyl)benzyl)cyclohexanecarboxamide | 18 | 82 |

Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions.

Visualization: Amide Synthesis Workflow

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Synthesis of Urea Derivatives

Urea derivatives are prevalent in many biologically active compounds. The following protocol describes a general method for the synthesis of unsymmetrical ureas from this compound.

Protocol: Urea Synthesis via Isocyanate Intermediate

This method involves the reaction of this compound with an in situ generated or commercially available isocyanate.

Materials:

-

This compound

-

Isocyanate of interest (or a corresponding amine and a phosgene equivalent like triphosgene)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Triethylamine (if starting from an amine and phosgene equivalent)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the isocyanate (1.0 eq) in the chosen anhydrous solvent.

-

Slowly add a solution of this compound (1.05 eq) in the same solvent to the isocyanate solution at room temperature.

-

Stir the reaction mixture for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Representative Urea Synthesis

| Entry | Isocyanate | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenyl isocyanate | 1-(3-Fluoro-4-(trifluoromethyl)benzyl)-3-phenylurea | 4 | 95 |

| 2 | Cyclohexyl isocyanate | 1-Cyclohexyl-3-(3-Fluoro-4-(trifluoromethyl)benzyl)urea | 6 | 92 |

| 3 | 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(3-Fluoro-4-(trifluoromethyl)benzyl)urea | 4 | 96 |

| 4 | n-Butyl isocyanate | 1-Butyl-3-(3-Fluoro-4-(trifluoromethyl)benzyl)urea | 8 | 89 |

Note: Yields are illustrative and based on typical outcomes for this reaction type.[3][4]

Visualization: Urea Synthesis Pathway

Caption: General reaction scheme for urea synthesis.

Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds in medicinal chemistry. The following protocol outlines their synthesis from this compound.

Protocol: Sulfonamide Synthesis

This protocol describes the reaction of this compound with a sulfonyl chloride in the presence of a base.

Materials:

-

This compound

-

Sulfonyl chloride of interest

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Water

-

Brine

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.1 eq) in anhydrous DCM and add pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the sulfonyl chloride (1.0 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Dilute the reaction with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Representative Sulfonamide Synthesis

| Entry | Sulfonyl Chloride | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzenesulfonyl chloride | N-(3-Fluoro-4-(trifluoromethyl)benzyl)benzenesulfonamide | 6 | 91 |

| 2 | p-Toluenesulfonyl chloride | N-(3-Fluoro-4-(trifluoromethyl)benzyl)-4-methylbenzenesulfonamide | 6 | 93 |

| 3 | Methanesulfonyl chloride | N-(3-Fluoro-4-(trifluoromethyl)benzyl)methanesulfonamide | 4 | 87 |

| 4 | Thiophene-2-sulfonyl chloride | N-(3-Fluoro-4-(trifluoromethyl)benzyl)thiophene-2-sulfonamide | 8 | 85 |

Note: Yields are illustrative and may vary based on the specific sulfonyl chloride used.

Visualization: Sulfonamide Synthesis Workflow

References

- 1. Buy 4-Fluoro-2-(trifluoromethyl)benzylamine | 202522-22-3 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Fluoro-4-(trifluoromethyl)benzylamine in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Fluoro-4-(trifluoromethyl)benzylamine in multi-component reactions (MCRs), with a focus on the Ugi and Passerini reactions. The unique electronic properties of this fluorinated benzylamine make it a valuable building block for the synthesis of novel peptidomimetics and heterocyclic compounds, which are of significant interest in drug discovery and medicinal chemistry. The incorporation of fluorine and a trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.

Application Notes

This compound is a versatile primary amine that can readily participate as the amine component in various MCRs. Its electron-withdrawing substituents can influence the reactivity of the intermediate imine, potentially affecting reaction rates and product yields. These structural features are highly desirable in medicinal chemistry for creating compounds with improved pharmacological profiles.

Key Applications:

-

Ugi Reaction: In the Ugi four-component reaction (U-4CR), this compound can be combined with an aldehyde, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[1][2] These products serve as scaffolds for peptidomimetics, which mimic the structure and function of peptides but with enhanced stability and oral bioavailability.[3][4] The resulting compounds are valuable for developing new therapeutic agents.

-

Passerini Reaction: While the Passerini three-component reaction (P-3CR) typically does not involve a pre-formed amine, derivatives of this compound, such as the corresponding aldehyde, can be employed. The amine itself is not a direct component in the classic Passerini reaction which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form α-acyloxy amides.[5][6] However, the structural motif is highly relevant in the broader context of isocyanide-based MCRs.

-

Synthesis of Heterocycles: The products of Ugi and other multi-component reactions involving this compound can undergo subsequent intramolecular reactions to yield a diverse range of heterocyclic compounds.[7][8][9] These scaffolds are prevalent in many FDA-approved drugs.

Advantages of Using this compound:

-

Enhanced Biological Properties: The presence of fluorine and trifluoromethyl groups can significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[10]

-

Structural Diversity: Its use in MCRs allows for the rapid generation of large libraries of structurally diverse compounds for high-throughput screening in drug discovery programs.

-

Synthetic Versatility: The resulting products can be further modified to create more complex molecular architectures.

Experimental Protocols

The following are generalized protocols for the Ugi and a conceptually related multi-component reaction. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Ugi Four-Component Reaction for Peptidomimetic Synthesis

This protocol describes the synthesis of an α-acylamino amide using this compound, a representative aldehyde, carboxylic acid, and isocyanide.

Materials:

-

This compound

-

Isobutyraldehyde (or other suitable aldehyde)

-

Acetic Acid (or other suitable carboxylic acid)

-

tert-Butyl isocyanide (or other suitable isocyanide)

-

Methanol (MeOH), anhydrous

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add isobutyraldehyde (1.0 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

To this solution, add acetic acid (1.0 mmol) followed by tert-butyl isocyanide (1.0 mmol).

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

Quantitative Data (Representative):

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |

| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | MeOH | 24 | 75-85 |

| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | MeOH | 48 | 65-75 |

| 4-Methoxybenzaldehyde | Propionic Acid | Benzyl isocyanide | EtOH | 48 | 70-80 |

Note: Yields are estimated based on similar reactions reported in the literature and will vary depending on the specific substrates and reaction conditions.

Protocol 2: Passerini-Type Reaction for α-Acyloxy Amide Synthesis (Conceptual)